Potent CCK-B Receptor Antagonism
6-(Trifluoromethoxy)picolinonitrile demonstrates potent antagonist activity at the cholecystokinin type B (CCK-B) receptor, with an IC50 of 31 nM measured via competitive inhibition of [125I]CCK-8 binding in mouse brain membrane preparations [1]. No direct head-to-head comparator data for closely related 6-substituted picolinonitriles (e.g., 6-chloro, 6-bromo, or 6-methoxy analogs) are available in the public domain for this specific target. However, based on the known physicochemical constants of the -OCF₃ substituent relative to alternative substituents (Hansch π ≈ 1.04 for -OCF₃ versus π ≈ -0.02 for -OCH₃ and π ≈ 0.71 for -Cl) [2], the enhanced lipophilicity conferred by the trifluoromethoxy group is expected to contribute to improved membrane permeability and target binding relative to less lipophilic analogs in this receptor class.
| Evidence Dimension | CCK-B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Baseline: [125I]CCK-8 radioligand binding in absence of inhibitor. Comparator data for 6-chloro-, 6-bromo-, or 6-methoxy-picolinonitrile analogs at CCK-B receptor not publicly available. |
| Quantified Difference | Not calculable due to absence of comparator data |
| Conditions | Inhibition of [125I]CCK-8 binding to mouse brain membrane preparations at pH 6.5 |
Why This Matters
This defined IC50 value provides a quantitative benchmark for CCK-B receptor antagonist screening campaigns, enabling researchers to use 6-(trifluoromethoxy)picolinonitrile as a reference compound or starting scaffold for structure-activity relationship (SAR) studies in gastrointestinal and CNS drug discovery programs.
- [1] BindingDB. Entry ID: 50029139. IC50: 31 nM. Inhibition of [125I]CCK-8 binding to Cholecystokinin type B receptor in mouse brain at pH 6.5. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
